3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid is a chemical compound with the molecular formula C13H17Cl2NO3. It is known for its unique structure, which includes a bis(2-chloroethyl)amino group attached to a phenoxypropanoic acid backbone
Preparation Methods
The synthesis of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid typically involves the reaction of 3-aminophenol with 2-chloroethyl chloroformate to form the intermediate 3-(2-chloroethylamino)phenol. This intermediate is then reacted with 3-chloropropanoic acid under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This mechanism is similar to that of other alkylating agents used in chemotherapy . The molecular targets include DNA and various enzymes involved in cell replication and repair pathways.
Comparison with Similar Compounds
3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid can be compared with other similar compounds such as:
3-{2-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid: This compound has a similar structure but differs in the position of the bis(2-chloroethyl)amino group.
Properties
CAS No. |
64977-02-2 |
---|---|
Molecular Formula |
C13H17Cl2NO3 |
Molecular Weight |
306.18 g/mol |
IUPAC Name |
3-[3-[bis(2-chloroethyl)amino]phenoxy]propanoic acid |
InChI |
InChI=1S/C13H17Cl2NO3/c14-5-7-16(8-6-15)11-2-1-3-12(10-11)19-9-4-13(17)18/h1-3,10H,4-9H2,(H,17,18) |
InChI Key |
FEOMSJXNYZDINC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCC(=O)O)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.